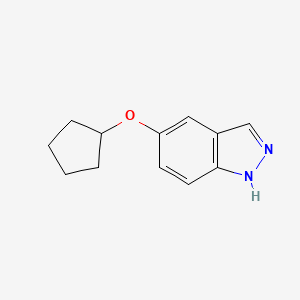

5-(cyclopentyloxy)-1H-indazole

Description

5-(Cyclopentyloxy)-1H-indazole is a synthetic indazole derivative characterized by a cyclopentyloxy substituent at the 5-position of the indazole core. Indazoles are heterocyclic aromatic compounds with a bicyclic structure comprising fused benzene and pyrazole rings. The substitution pattern on the indazole scaffold significantly influences pharmacological properties.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

5-cyclopentyloxy-1H-indazole |

InChI |

InChI=1S/C12H14N2O/c1-2-4-10(3-1)15-11-5-6-12-9(7-11)8-13-14-12/h5-8,10H,1-4H2,(H,13,14) |

InChI Key |

GOKKEOBCIPUPJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CC3=C(C=C2)NN=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

- Anticancer Potential: emphasizes that 3-substituted indazoles (e.g., with piperazinyl groups) show enhanced tubulin inhibition compared to 1-substituted analogs.

- Antimicrobial Activity : Oxadiazole-containing indazoles (e.g., ’s derivatives) demonstrate antimicrobial and nematicidal properties, suggesting that heterocyclic additions broaden functional scope .

Preparation Methods

Reaction Overview

The Mitsunobu reaction is the most widely cited method for synthesizing 5-(cyclopentyloxy)-1H-indazole. This approach employs 5-hydroxy-1H-indazole as the starting material, leveraging the hydroxyl group’s nucleophilicity for O-alkylation with cyclopentanol.

Reagents and Conditions

-

5-Hydroxy-1H-indazole : Synthesized via nitrosation/cyclization of substituted acetanilides (e.g., 2-methylacetanilide derivatives).

-

Cyclopentanol : Serves as the alkylating agent.

-

Triphenylphosphine (PPh₃) and Dibenzyl Azodicarboxylate (DBAD) : Standard Mitsunobu reagents for mediating the redox process.

-

Solvent : Typically tetrahydrofuran (THF) or dichloromethane (DCM).

-

Temperature : Room temperature to mild heating (25–50°C).

Mechanistic Insights

The Mitsunobu reaction proceeds via an oxidative coupling mechanism:

-

Redox Activation : DBAD oxidizes PPh₃ to triphenylphosphine oxide, generating a protonated azo intermediate.

-

Alkoxy Group Transfer : Cyclopentanol’s hydroxyl group is deprotonated, forming an alkoxide that attacks the activated intermediate.

-

O-Alkylation : The alkoxide displaces the hydroxyl group on 5-hydroxy-1H-indazole, yielding this compound.

Experimental Protocol (Adapted from EP1403255A1)

-

Combine 5-hydroxy-1H-indazole (1.0 eq), cyclopentanol (1.1 eq), PPh₃ (1.2 eq), and DBAD (1.1 eq) in anhydrous THF.

-

Stir under nitrogen at 25°C for 12–24 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield and Purity

-

Reported Yield : ~65–75% (estimated from analogous procedures in).

-

Purity : >95% after purification (HPLC/LC-MS).

Alternative Methods: Nucleophilic Substitution

Reagents and Conditions

-

5-Hydroxy-1H-indazole : As above.

-

Cyclopentyl Bromide/Iodide : Electrophilic alkylating agent.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

-

Temperature : 60–100°C.

Challenges

-

Regioselectivity : Competing N-alkylation at the indazole NH position may occur without protection.

-

Reactivity : Secondary alkyl halides (e.g., cyclopentyl bromide) exhibit slower reaction kinetics compared to primary analogs.

Hypothetical Protocol

-

Dissolve 5-hydroxy-1H-indazole (1.0 eq) and K₂CO₃ (2.0 eq) in DMF.

-

Add cyclopentyl bromide (1.5 eq) and heat at 80°C for 12 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via crystallization.

Comparative Analysis of Methods

| Parameter | Mitsunobu Reaction | Nucleophilic Substitution |

|---|---|---|

| Yield | 65–75% | 40–55% (estimated) |

| Regioselectivity | High (exclusive O-alkylation) | Moderate (risk of N-alkylation) |

| Reagent Cost | High (DBAD, PPh₃) | Low (K₂CO₃, alkyl halides) |

| Scalability | Limited by reagent cost | More scalable |

| Purification | Column chromatography | Crystallization |

Advanced Modifications and Derivatives

Functional Group Tolerance

The Mitsunobu protocol accommodates diverse substituents on the indazole core, enabling derivative synthesis:

Catalytic Innovations

Recent advances propose replacing DBAD with polymer-supported azodicarboxylates to simplify purification and reduce waste.

Industrial-Scale Considerations

Mitsunobu Reaction Limitations

-

Cost : DBAD and PPh₃ are expensive at scale.

-

Waste : Triphenylphosphine oxide byproduct requires removal.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(cyclopentyloxy)-1H-indazole, and how can reaction yields be improved?

- Methodology : The synthesis typically involves multi-step protocols, including nucleophilic substitution or coupling reactions. For example, cyclopentyloxy group introduction may require base-mediated alkylation of 5-hydroxyindazole precursors under anhydrous conditions (e.g., DMF, K₂CO₃, 80–100°C) . Yield optimization can be achieved via solvent selection (polar aprotic solvents enhance reactivity) and stoichiometric control of cyclopentylating agents. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key structural features do they confirm?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry of the cyclopentyloxy group (e.g., δ ~4.5 ppm for OCH₂ protons) and indazole aromatic protons .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 229.1218 for C₁₂H₁₄N₂O) .

- X-ray crystallography (if crystalline): Resolves spatial arrangement of the cyclopentyl ring and indazole plane .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

- Methodology :

- Kinase inhibition assays : Use LRRK2 kinase (relevant to Parkinson’s disease) with ATP-Glo™ luminescence to quantify IC₅₀ values .

- Cell viability assays : Test against cancer lines (e.g., MCF-7, A549) via MTT, comparing potency to analogs like 5-(1-methylcyclopropoxy)-1H-indazole (IC₅₀: 1.6–4.8 µM) .

Advanced Research Questions

Q. How does the cyclopentyloxy group influence structure-activity relationships (SAR) compared to other alkoxy substituents?

- Methodology :

- Comparative SAR : Synthesize analogs with varied substituents (e.g., methoxy, isopropoxy) and evaluate LRRK2 inhibition. The cyclopentyl group’s steric bulk enhances selectivity by fitting into hydrophobic kinase pockets, as shown in docking studies .

- Computational modeling : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities and guide substituent prioritization .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Assay standardization : Control variables like ATP concentration (kinase assays) or cell passage number (viability assays) .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends, adjusting for batch effects via statistical tools (R/Bioconductor) .

Q. How can in vivo efficacy of this compound be evaluated for neurodegenerative diseases?

- Methodology :

- Rodent models : Use transgenic mice (e.g., LRRK2 G2019S mutants) to assess motor function (rotarod tests) and neuroinflammation (microglial activation via Iba1 staining) .

- Pharmacokinetics : Measure brain penetration via LC-MS/MS after oral dosing, optimizing formulations with cyclodextrins for bioavailability .

Q. What computational tools predict off-target interactions or toxicity risks for this compound?

- Methodology :

- Chemoproteomics : Use affinity-based probes to map off-target binding in cell lysates .

- ToxCast/Tox21 databases : Screen for hepatotoxicity or cardiotoxicity signals via high-throughput in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.